N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine
Overview
Description
Benzoic acid [[5-[(2-chlorophenyl)methylthio]-1-methyl-3-(trifluoromethyl)-4-pyrazolyl]methylideneamino] ester is a member of benzoic acids.
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives A study focused on synthesizing and characterizing pyrazole derivatives, including their X-Ray crystal study, revealing their potential antitumor, antifungal, and antibacterial pharmacophore sites. This suggests that pyrazole derivatives, by extension, including the specified chemical, could have significant applications in developing new antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Development of Novel Benzenesulfonamide Derivatives Another research elaborated on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. It highlights the chemical reactivity towards synthesizing compounds with potential in vitro antitumor activity, suggesting the utility of such derivatives in medicinal chemistry and drug development (Fahim & Shalaby, 2019).
Polyelectrolytes Synthesis and Characterization Research on the synthesis and preliminary characterization of new polyelectrolytes through the polymerization of methacryloyl chloride indicates the potential application of such chemical structures in creating derivatives with unique physical and chemical properties, which could be relevant for materials science and engineering applications (Blatz, 1962).
Sulfonated Thin-film Composite Nanofiltration Membranes Innovations in water treatment technologies are illustrated by the development of novel sulfonated thin-film composite nanofiltration membranes. This research signifies the importance of such chemical derivatives in improving water flux and dye treatment capabilities of nanofiltration membranes, offering advancements in environmental engineering and sustainable water management (Liu et al., 2012).
Catalytic Ortho-C-H Amination The application of Ru(II)-catalyzed ortho-C-H amination at room temperature, as facilitated by compounds with benzoyloxy groups, showcases the potential for such chemicals in synthetic chemistry, particularly in the efficient and selective functionalization of arenes and heteroarenes (Shang et al., 2013).
properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c1-27-18(30-12-14-9-5-6-10-16(14)21)15(17(26-27)20(22,23)24)11-25-29-19(28)13-7-3-2-4-8-13/h2-11H,12H2,1H3/b25-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGONWLNGCEGV-OPEKNORGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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